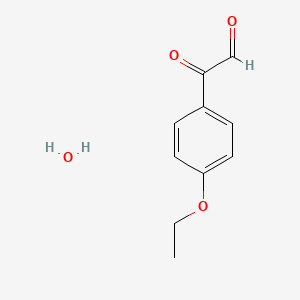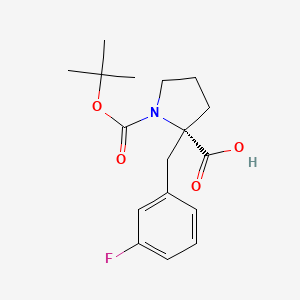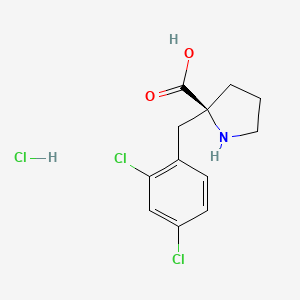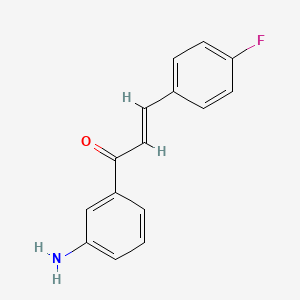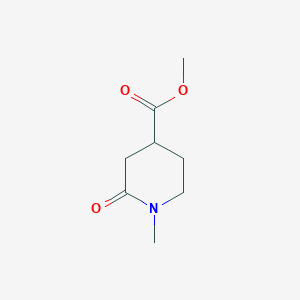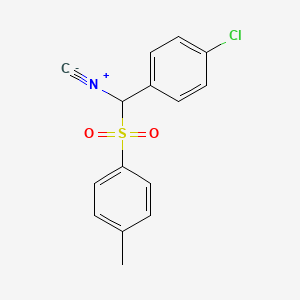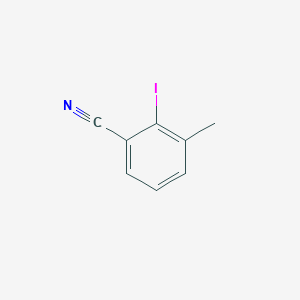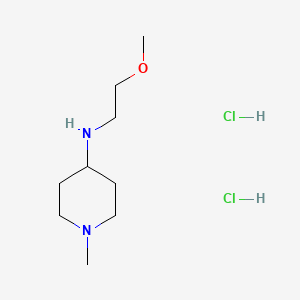
(2-Methoxy-ethyl)-(1-methyl-piperidin-4-YL)-amine dihydrochloride
描述
The compound is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-Methoxyethyl benzene have been synthesized using solid base catalysts and dimethyl carbonate (DMC) as a methylating agent .科学研究应用
Application 1: Antisense Oligonucleotides
- Scientific Field: Pharmaceutical Sciences .
- Summary of the Application: This study examined the plasma pharmacokinetics, tissue distribution, and metabolism of three second-generation antisense oligonucleotides in monkeys .
- Methods of Application: Three groups of monkeys were treated with 10 mg/kg of each test compound by a single 2-h intravenous infusion. Oligonucleotide concentrations were measured in plasma, tissues, and urine using capillary gel electrophoresis (CGE). HPLC-MS was used to identify the metabolite(s) of the study compounds .
- Results or Outcomes: Plasma-concentration-time profiles after infusion for the two phosphorothioate oligonucleotides were mono-exponential, but was bi-exponential for the phosphodiester oligonucleotide. Plasma clearance for the phosphodiester oligonucleotide was four- to sevenfold higher than the two phosphorothioate oligonucleotides, which was attributed to the plasma protein binding and reduced nuclease resistance .
Application 2: Therapeutic Agents
- Scientific Field: Therapeutic Development .
- Summary of the Application: Antisense inhibitors continue to mature as integral research tools for understanding biological mechanisms, and have made great progress as therapeutic agents .
- Methods of Application: The development of therapeutic applications requires a solid understanding of the molecular mechanisms, pharmacologic activity (both in vitro and in vivo), pharmacokinetic properties, toxicology, and clinical efficacy in specific disease areas .
- Results or Outcomes: There are now numerous examples of pharmacologic activity in animal models, illustrating the ability of these inhibitors to regulate the expression of the targeted genes in vivo .
Application 3: Tissue Disposition
- Scientific Field: Pharmacokinetics .
- Summary of the Application: This study examined the tissue disposition of 2’-O-(2-methoxy) ethyl modified antisense oligonucleotides in monkeys .
- Methods of Application: Monkeys were treated with 10 mg/kg of each test compound by a single 2-h intravenous infusion. Oligonucleotide concentrations were measured in plasma, tissues, and urine using capillary gel electrophoresis (CGE). HPLC-MS was used to identify the metabolites of the study compounds .
- Results or Outcomes: The results characterize the relationships between structure and disposition and will direct future modifications for therapeutic use .
Application 4: Gapmer Technology
- Scientific Field: Molecular Biology .
- Summary of the Application: The 2′‐O‐modified oligonucleotides used with the ‘gapmer’ technology have emerged as the leading second-generation candidates for clinical applications .
- Methods of Application: ‘Gapmer’ oligonucleotides have one or two 2′‐O‐modified regions and a 2′‐deoxyoligonucleotide phosphorothioate region that allows RNase H digestion of the targeted mRNA .
- Results or Outcomes: This technology has shown promise in regulating the expression of targeted genes .
Application 5: Plasma Pharmacokinetics
- Scientific Field: Pharmacology .
- Summary of the Application: This study examined the plasma pharmacokinetics of three second-generation antisense oligonucleotides in monkeys .
- Methods of Application: Monkeys were treated with 10 mg/kg of each test compound by a single 2-h intravenous infusion. Oligonucleotide concentrations were measured in plasma using capillary gel electrophoresis (CGE) .
- Results or Outcomes: Plasma-concentration-time profiles after infusion for the two phosphorothioate oligonucleotides were mono-exponential, but was bi-exponential for the phosphodiester oligonucleotide. Plasma clearance for the phosphodiester oligonucleotide was four- to sevenfold higher than the two phosphorothioate oligonucleotides .
Application 6: Clinical Applications
- Scientific Field: Clinical Medicine .
- Summary of the Application: The 2′‐O‐modified oligonucleotides used with the ‘gapmer’ technology have emerged as the leading second-generation candidates for clinical applications .
- Methods of Application: ‘Gapmer’ oligonucleotides have one or two 2′‐O‐modified regions and a 2′‐deoxyoligonucleotide phosphorothioate region that allows RNase H digestion of the targeted mRNA .
- Results or Outcomes: This technology has shown promise in regulating the expression of targeted genes .
属性
IUPAC Name |
N-(2-methoxyethyl)-1-methylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-11-6-3-9(4-7-11)10-5-8-12-2;;/h9-10H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTRYEGDZZHGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCOC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-ethyl)-(1-methyl-piperidin-4-YL)-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate](/img/structure/B1389016.png)
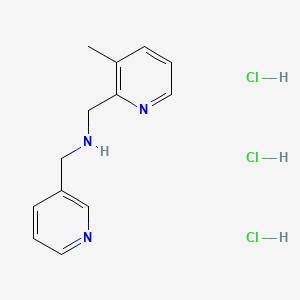
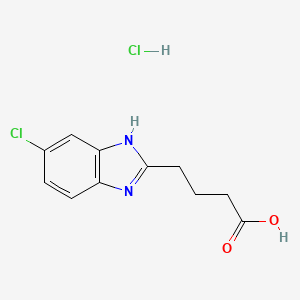
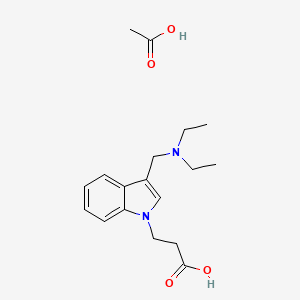
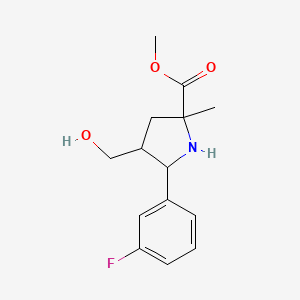
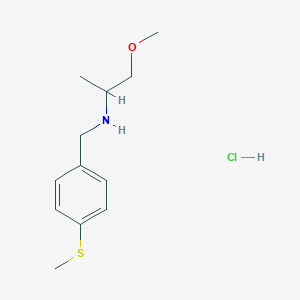
![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine](/img/structure/B1389029.png)
